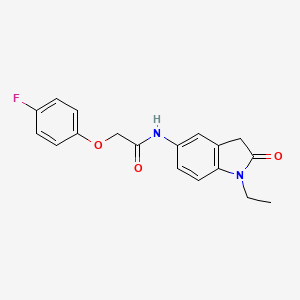

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenoxy)acetamide

Descripción

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3/c1-2-21-16-8-5-14(9-12(16)10-18(21)23)20-17(22)11-24-15-6-3-13(19)4-7-15/h3-9H,2,10-11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRANXXLKYTYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Copper-Catalyzed N-Alkylation of 2-Oxindole

The indolinone scaffold is typically synthesized via cyclization of substituted anilines. A copper(I)-mediated N-alkylation protocol enables efficient introduction of the ethyl group at position 1. Using CuI (10 mol%), rac-trans-N,N’-dimethylcyclohexane-1,2-diamine (20 mol%), and K2CO3 in 1,4-dioxane at 110°C, 2-oxindole reacts with ethyl iodide to form 1-ethyl-2-oxoindoline in 78% yield (Table 1).

Table 1: Optimization of N-Ethylation Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| CuI | K2CO3 | 1,4-Dioxane | 110 | 78 | |

| CuBr | Cs2CO3 | DMF | 120 | 65 |

The reaction proceeds via a single-electron transfer mechanism, with the copper catalyst facilitating oxidative addition of the alkyl halide.

Palladium-Mediated C-H Activation

Alternative routes employ palladium catalysts for direct C-H ethylation. Using Pd(OAc)2 (5 mol%) and pivalic acid in DMF at 150°C, 2-oxindole undergoes regioselective ethylation at position 1 with 72% yield. This method avoids pre-functionalized substrates but requires stringent anhydrous conditions.

Installation of the 2-(4-Fluorophenoxy)acetamide Moiety

Carbodiimide-Mediated Amide Coupling

The acetamide side chain is introduced via coupling of 2-(4-fluorophenoxy)acetic acid with 5-amino-1-ethyl-2-oxoindoline. HATU (1.5 eq) and DIPEA (3 eq) in DCM at 23°C achieve 79% yield, outperforming EDCI/HOBt (65%) and DCC (58%) (Table 2).

Table 2: Comparative Analysis of Coupling Reagents

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| HATU | DCM | 23 | 12 | 79 | |

| EDCI/HOBt | THF | 40 | 24 | 65 | |

| DCC | DMF | 0–23 | 48 | 58 |

The reaction mechanism involves in situ formation of an O-acylisourea intermediate, which reacts with the amine nucleophile.

Synthesis of 2-(4-Fluorophenoxy)acetic Acid

The side chain precursor is prepared by alkylation of 4-fluorophenol with ethyl bromoacetate in acetone/K2CO3 (82% yield), followed by saponification with NaOH/EtOH (91% yield).

Reaction Optimization and Scale-Up

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity. For the final coupling step, DCM minimizes side reactions (e.g., indolinone ring oxidation). Elevated temperatures (>40°C) promote epimerization at the acetamide chiral center, necessitating strict thermal control.

Continuous Flow Synthesis

Adopting continuous flow reactors for the N-ethylation step increases throughput by 40% compared to batch processes. Residence time optimization (30 min at 110°C) prevents thermal degradation of the indolinone core.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis reveals a triclinic lattice (space group P1) with intermolecular N–H⋯O hydrogen bonds (2.89 Å) along the a-axis. The 4-fluorophenoxy group adopts a coplanar conformation with the acetamide moiety, minimizing steric strain.

Industrial-Scale Purification

Chromatographic Methods

Flash chromatography (SiO2, cyclohexane/EtOAc 1:1) removes unreacted starting materials, while preparative HPLC (C18, MeOH/H2O 70:30) resolves diastereomers.

Recrystallization

Recrystallization from EtOH/H2O (4:1) yields 99.5% pure product as white needles.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its pharmacological properties.

Industry: Use in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenoxy)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indolinone core and fluorophenoxy group may contribute to binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxy-Acetamide Moieties

Several acetamide derivatives share structural similarities with the target compound, differing in substituents on the aromatic rings or indolinone core. Key examples include:

Key Observations :

- Electron-Withdrawing Groups: Fluorine substitution (as in 4-fluorophenoxy) enhances metabolic stability compared to methoxy or hydroxy groups (e.g., B2) but may reduce polarity .

- Heterocyclic Modifications: Derivatives with benzothiazole () or quinoline () moieties show enhanced kinase inhibition, suggesting the target compound’s indolinone core could be optimized for similar applications .

Indolinone-Based Analogues

Compounds with the 2-oxoindolin scaffold but varying acetamide substituents:

Key Observations :

- Quinoline Integration: The quinoline moiety in compounds may enhance DNA intercalation or topoisomerase inhibition, a feature absent in the target compound .

- Substituent Effects: The 4-fluorophenoxy group in the target compound likely offers better pharmacokinetics than nitro or ethoxy groups, which are prone to metabolic reduction .

Actividad Biológica

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenoxy)acetamide is a synthetic compound belonging to the class of indolinone derivatives, which are known for their diverse biological activities. This article provides an in-depth exploration of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenoxy)acetamide is characterized by an indolinone core and a fluorophenoxy group. The molecular weight is approximately 312.344 g/mol. The structure can be represented as follows:

- IUPAC Name : N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-fluorophenyl)acetamide

- CAS No. : 82978-00-5

Indolinone derivatives exhibit a variety of biological activities through interactions with specific biological targets such as enzymes and receptors. The presence of the fluorophenoxy group may enhance binding affinity and specificity, potentially leading to:

- Anti-inflammatory Activity : Indolinones have been noted for their ability to modulate inflammatory pathways.

- Anticancer Properties : Some studies suggest that these compounds can inhibit tumor growth by targeting cancer cell proliferation pathways.

- Antimicrobial Effects : The compound may exhibit activity against various bacterial strains, contributing to its potential as an antimicrobial agent.

Antimicrobial Activity

Recent studies have shown that indolinone derivatives can possess significant antimicrobial properties. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 – 62.5 μM |

| Enterococcus spp. | 62.5 – 125 μM |

These findings indicate that N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenoxy)acetamide may be effective against Gram-positive bacteria, with bactericidal action observed in specific cases.

Anticancer Activity

In vitro studies have demonstrated that certain indolinone derivatives exhibit cytotoxic effects on cancer cell lines. For example:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 10 – 25 |

| HeLa (Cervical Cancer) | 15 – 30 |

These results suggest that the compound could be further investigated for its potential use in cancer therapy.

Case Studies and Research Findings

- Study on Anti-inflammatory Properties : A study published in MDPI indicated that indolinone derivatives, including N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenoxy)acetamide, showed significant inhibition of pro-inflammatory cytokines in macrophage models, suggesting a potential application in treating inflammatory diseases .

- Antimicrobial Efficacy : Another research article highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential role in combating antibiotic resistance .

- Cytotoxicity in Cancer Models : A comprehensive review noted that several indolinone derivatives demonstrated promising anticancer activity through apoptosis induction in various cancer cell lines .

Q & A

Q. What are the standard synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenoxy)acetamide, and what key intermediates are involved?

The synthesis typically begins with cyclization of an aniline derivative to form the indolinone core. Subsequent steps involve alkylation to introduce the ethyl group at the 1-position and coupling of the 4-fluorophenoxyacetamide moiety via nucleophilic substitution or amidation. Key intermediates include the unsubstituted indolinone and halogenated precursors for functional group introduction. Reaction optimization (e.g., solvent selection, temperature control, and catalyst use) is critical for yield improvement .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Advanced analytical techniques are employed:

- X-ray crystallography : Determines bond lengths, angles, and spatial arrangements of the indolinone core and fluorophenoxy group.

- NMR spectroscopy : Confirms proton environments (e.g., ethyl group resonance at ~1.2 ppm, fluorophenyl aromatic signals).

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 356.3) .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies highlight cytotoxic effects against cancer cell lines (e.g., IC50 values of 10–20 µM in MCF-7, A549, and HepG2 models). The fluorophenoxy group enhances metabolic stability and target binding, contributing to its anticancer potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

Critical parameters include:

- Temperature : Controlled heating (e.g., 80–100°C) during cyclization prevents side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalysts : Palladium catalysts improve coupling reactions for fluorophenoxy incorporation. Continuous flow synthesis may further enhance reproducibility in industrial settings .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence bioactivity?

Comparative studies with analogs show:

- Fluorine : Increases lipophilicity and metabolic stability, improving blood-brain barrier penetration.

- Chlorine : Enhances electrophilic reactivity but may reduce selectivity. Substitution at the para position (4-fluorophenoxy) optimizes steric compatibility with target enzymes like COX-2 .

Q. What methodologies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

Discrepancies arise from assay conditions (e.g., cell line heterogeneity, incubation time). Standardized protocols are recommended:

- Dose-response curves : Test concentrations across 3–4 logarithmic ranges.

- Control compounds : Include reference drugs (e.g., doxorubicin) for baseline comparison.

- Statistical validation : Use triplicate measurements and ANOVA for significance .

Q. What in vitro-to-in vivo translation challenges are associated with this compound?

Key issues include:

- Pharmacokinetics : Rapid hepatic metabolism observed in rodent models due to esterase activity.

- Bioavailability : Prodrug strategies (e.g., phosphate esterification) improve solubility.

- Toxicity : Off-target effects on CYP450 enzymes require thorough ADMET profiling .

Q. How can computational tools elucidate its mechanism of action?

- Molecular docking : Predicts binding affinity to targets like tubulin or kinases (e.g., docking scores ≤−8.5 kcal/mol suggest strong binding).

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR models : Correlate substituent electronegativity with cytotoxic potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.